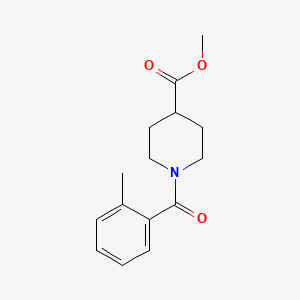

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate

Description

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate (CAS: listed under CymitQuimica Ref. 10-F372288) is a piperidine-based compound featuring a 2-methylbenzoyl group at the nitrogen atom (N1) and a methyl ester at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₁₉NO₃, with a molar mass of 261.32 g/mol. Piperidine derivatives are widely utilized in pharmaceuticals due to their structural versatility and bioactivity, particularly in analgesia and neuropharmacology .

This compound is marketed as a high-purity research chemical, intended for laboratory use in drug discovery and fine chemical synthesis. Its discontinuation in certain commercial sizes (e.g., 1g) suggests specialized demand, though it remains accessible for industrial and academic research .

Properties

IUPAC Name |

methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-5-3-4-6-13(11)14(17)16-9-7-12(8-10-16)15(18)19-2/h3-6,12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXFBDPRUSFVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate typically involves the reaction of 2-methylbenzoic acid with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate has been identified as a promising scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant cytotoxic effects against cancer cell lines. For example, compounds derived from similar piperidine structures have shown IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potential for further development as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate | A549 (lung) | TBD | Apoptosis induction |

| Doxorubicin | A549 (lung) | 1.10 | DNA intercalation |

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition at concentrations lower than many conventional antibiotics, indicating its potential as a lead compound for new antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a reversible inhibitor of enzymes linked to cancer progression, which could lead to novel therapeutic strategies .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various piperidine derivatives, methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate was synthesized and tested against several cancer cell lines. The results indicated that modifications to the benzoyl moiety significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential utility in treating resistant bacterial infections .

Future Research Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate. Key areas for future investigation include:

- In vivo Studies : To evaluate efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : To optimize chemical structures for enhanced potency and selectivity.

- Clinical Trials : To assess therapeutic potential in human subjects.

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, applications, and notable properties:

Key Comparisons

Pharmacological Profile

- Carfentanil: A synthetic opioid with extreme potency (lethal dose ~20 μg in humans). Its phenethyl and propanoylamino groups enhance μ-opioid receptor affinity, making it unsuitable for human medical use outside veterinary anesthesia .

- Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate: The 2-methylbenzoyl group likely reduces opioid receptor affinity compared to carfentanil, positioning it as a safer candidate for analgesic research. No evidence of psychoactive risk is reported .

Physicochemical Properties

- Radiolabeling: 11C-CFN demonstrates the utility of piperidine carboxylates in diagnostic imaging, though its short half-life (¹¹C: 20.4 min) limits clinical applicability .

Biological Activity

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate belongs to the class of piperidine derivatives, which are known for their diverse pharmacological effects. The structure includes a piperidine ring substituted with a methylbenzoyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes or receptors, influencing several biochemical pathways. Understanding its mechanism requires detailed studies on its interactions at the molecular level.

Antiviral Activity

Research indicates that piperidine derivatives, including methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate, exhibit antiviral properties. A study evaluated various analogues against human coronavirus 229E and identified compounds with micromolar activity, suggesting that modifications in the piperidine structure can enhance antiviral efficacy .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzoylpiperidine derivatives. For instance, compounds bearing similar structures demonstrated significant antiproliferative effects on human breast and ovarian cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating promising activity against cancer cell lines while showing lower toxicity towards non-cancerous cells .

Data Table: Biological Activity Summary

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | Human coronavirus 229E | Micromolar | |

| Anticancer | MDA-MB-231 (breast) | 19.9 - 75.3 | |

| Anticancer | OVCAR-3 (ovarian) | 31.5 - 43.9 |

Case Studies

- Antiviral Screening : In a comprehensive study on piperidine derivatives, methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate was evaluated alongside other analogues for its antiviral properties against HCoV-229E. The results indicated that structural modifications significantly impacted antiviral efficacy, highlighting the importance of the benzoyl moiety in enhancing biological activity .

- Anticancer Research : A separate investigation into the antiproliferative effects of benzoylpiperidine derivatives revealed that modifications to the piperidine structure could lead to enhanced selectivity and potency against cancer cell lines such as MDA-MB-231 and OVCAR-3 . These studies utilized molecular docking techniques to predict binding affinities and optimize lead compounds for better therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.